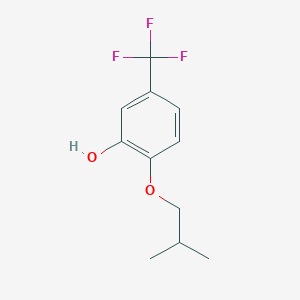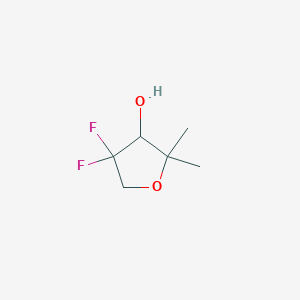
Violuric acid monohydrate
Vue d'ensemble
Description
Violuric acid monohydrate is an organic compound with the formula HON=C(CONH)₂CO·H₂O. It crystallizes as a white or off-white monohydrate and is known for forming deeply colored salts with various metals. The compound has attracted attention due to its unique chemical properties and applications in various fields .
Mécanisme D'action
Target of Action
Violuric acid monohydrate is an organic compound that has been used as an analytical reagent for spectrophotometric detection of cations . It forms solid complexes (chelates) with many different cations . The primary targets of this compound are therefore various metal ions, including Co2+, Cu2+, Fe2+, and others .
Mode of Action
The interaction of this compound with its targets involves the formation of chelates, which are types of complexes that involve a metal ion and a ligand . This compound acts as a ligand, binding to metal ions to form these complexes . This results in the formation of deeply colored salts, which have attracted attention due to their vibrant colors .
Biochemical Pathways
This compound is involved in the oxidation of substrates in the presence of laccase, a type of enzyme . This process is part of a larger biochemical pathway involving the reduction of dioxygen to water . This compound acts as a redox mediator in this pathway, facilitating the transfer of electrons between the enzyme and the substrate .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may be absorbed and distributed in the body through similar mechanisms as other soluble compounds. The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of colored complexes with metal ions . This property has been used in analytical chemistry for the spectrophotometric detection of cations
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the color of the salts formed by this compound depends on factors such as the hydrate and the ratio of acid to cation, pH, and temperature . Additionally, the compound is stable for at least 2 years when stored at room temperature, protected from light and moisture .
Méthodes De Préparation
Violuric acid monohydrate can be synthesized through several methods:
Reaction of Barbituric Acid with Nitrous Acid: This method was first described by Adolf Baeyer.
Condensation of Alloxan with Hydroxylamine: Another common method involves the condensation of alloxan with hydroxylamine, which is typical for forming the oxime of other carbonyl compounds.
Analyse Des Réactions Chimiques
Violuric acid monohydrate undergoes various chemical reactions:
Deprotonation: It readily deprotonates to form salts of the anion [ON=C(CONH)₂CO]⁻, which are often deeply colored.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: this compound can undergo substitution reactions, particularly involving the nitroso group.
Applications De Recherche Scientifique
Violuric acid monohydrate has several scientific research applications:
Analytical Reagents: It has been historically used as an analytical reagent for the spectrophotometric determination and titration of various metals and metal ions.
Staining and Spraying Agent: The compound has been used as a novel staining and spraying agent for inorganic paper chromatography to identify and separate metals based on color.
Photometric Determination: Due to its characteristic and diverse colors, this compound has been used photometrically to determine the amount of sodium in blood serum.
Comparaison Avec Des Composés Similaires
Violuric acid monohydrate is similar to other compounds such as:
Barbituric Acid: Both compounds share a similar structure, but this compound has a nitroso group that allows for additional coordination and hydrogen bonding possibilities.
Alloxan: This compound is used in the synthesis of this compound and shares some chemical properties.
This compound is unique due to its ability to form brightly colored salts with various metals, a property not commonly found in its similar compounds .
Propriétés
IUPAC Name |
6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h(H3,5,6,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGCOHAQRQNJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26351-19-9 | |
| Record name | Violuric Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of violuric acid monohydrate?
A1: this compound (C4H3N3O4·H2O) exists in at least two polymorphic forms. The more recently discovered polymorph exhibits a higher density and more extensive hydrogen bonding compared to the previously known form []. Both polymorphs feature planar hydrogen-bonded sheets of violuric acid and water molecules. In these sheets, every atom of the violuric acid molecule lies on a crystallographic mirror plane []. The stacking arrangement of these sheets differs between the two polymorphs, with the denser form exhibiting an offset ...ABCABC... repeat pattern that lacks ring-stacking interactions [].
Q2: What insights have computational studies provided regarding the water molecules in this compound crystals?
A3: Monte Carlo simulations have been employed to determine the positions and orientations of water molecules within this compound crystals []. The interaction potentials utilized in these simulations were developed using ab initio calculations and corrected for basis set superposition error. The simulation results aligned well with experimental data, indicating the reliability of the developed interaction potentials for future studies [].
Q3: Has violuric acid and its derivatives been explored for potential applications in nonlinear optics (NLO)?
A4: Yes, research has explored the potential of violuric acid derivatives as NLO materials []. This is attributed to the noncentrosymmetric crystal structures observed in some barbiturate derivatives, including violuric acid. Studies have investigated the self-assembly, crystal structures, and optical properties of various violuric acid derivatives to assess their suitability for NLO applications [].
Q4: Are there any known complexes of violuric acid with metal ions, and what is their structural significance?
A5: Yes, violuric acid can form complexes with various metal ions. For instance, a complex with Yttrium (III) has been synthesized and characterized []. This complex, [Y(C4H2N3O4)2.4H2O]Cl, crystallizes in the orthorhombic system and belongs to the P21212 space group. The crystal structure reveals that only half of the molecule occupies the asymmetric unit cell []. This type of complex formation highlights the potential of violuric acid in coordinating with metal centers, opening avenues for further investigation into its coordination chemistry and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)





![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)



